H-Tyr-pna

説明

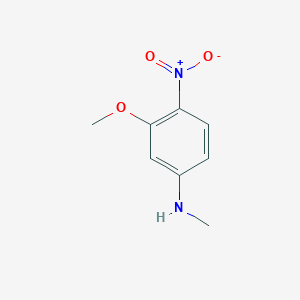

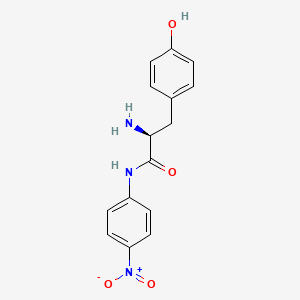

H-Tyr-pNA, also known as L-Tyrosine para-nitroanilide, is a peptide nucleic acid (PNA) molecule . It is a synthetic analogue of deoxyribonucleic acid (DNA) that has potential applications in research and industry. The CAS Number for H-Tyr-pNA is 52551-07-2 .

Molecular Structure Analysis

H-Tyr-pNA is a peptide nucleic acid (PNA) where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . The molecular formula of H-Tyr-pNA is C15H15N3O4 . The neutral peptide backbone of PNA does not have electrostatic repulsion, resulting in significant stability of its hybrid structure with complementary oligonucleotides .

Physical And Chemical Properties Analysis

H-Tyr-pNA is chemically stable and resistant to hydrolytic (enzymatic) cleavage . It is resistant to nucleases and proteases and has a low affinity for proteins . These properties make PNAs an attractive agent for biological and medical applications . The molecular weight of H-Tyr-pNA is 301.3 .

科学的研究の応用

PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have several notable properties:

- High Specificity and Binding Affinity : PNAs can bind to natural DNA or RNA with higher affinity and superior sequence selectivity compared to DNA .

- Resistance to Enzymatic Degradation : Unlike natural nucleic acids, PNAs are resistant to nucleases and proteases, making them more stable .

- Low Affinity for Proteins : This property makes PNAs an attractive agent for biological and medical applications .

PNAs have been explored for various applications, particularly in the field of molecular biology, biotechnology, diagnostics, and medicine . They can be designed to selectively silence gene expression, making them a promising tool for antimicrobial applications . However, the poor membrane permeability of PNA remains a limiting factor for its applications in cells .

To overcome this obstacle, PNA conjugates with different molecules have been developed . These conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .

Antimicrobial Applications

PNAs can be designed to selectively silence gene expression, which makes them a promising tool for antimicrobial applications . However, the poor membrane permeability of PNA remains the main limiting factor for its applications in cells . To overcome this obstacle, PNA conjugates with different molecules have been developed . These conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .

Nucleopeptide-based Hydrogels

The incorporation of nucleobases, another class of biomolecules well-known for their abilities to self-assemble, has recently appeared as a new promising and burgeoning approach to finely design supramolecular hydrogels . These innovative and emerging low-molecular weight nucleopeptide-based hydrogels have high potential and various applications .

Targeting Dystrophin RNA Splicing

A specific type of PNA, a 22-mer purine-rich PNA, has been synthesized to target dystrophin RNA splicing . This could not be synthesized by standard coupling .

Gene Editing Tools

PNAs are being explored as potential gene editing tools . They can unzip and slip inside a DNA helix, making them ideal for gene editing and a potential alternative to the groundbreaking CRISPR-Cas9 system . Several gene-editing methods using PNAs are now in the works .

Biosensing and Bioimaging

Modified PNAs have been used in various areas such as biosensing and bioimaging . The conformation constraint can improve the performance of the PNA .

Targeting Structured Nucleic Acid Targets

Selected modified PNAs have been applied to target structured nucleic acid targets . This application highlights how the conformation constraint can enhance the performance of the PNA .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHNERSENUVQJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-pna | |

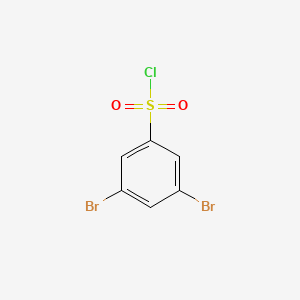

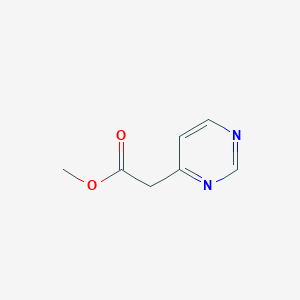

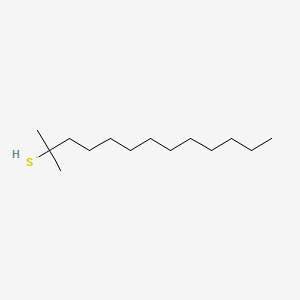

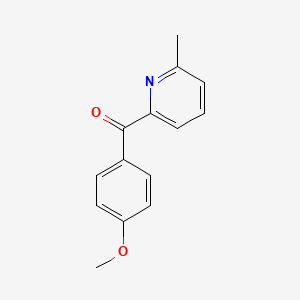

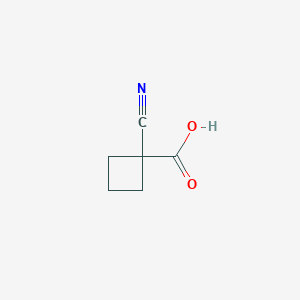

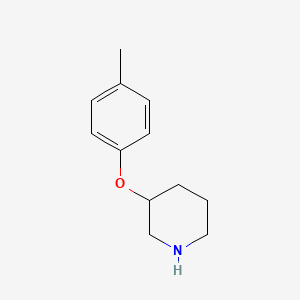

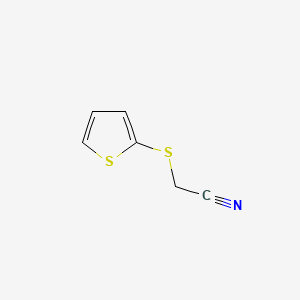

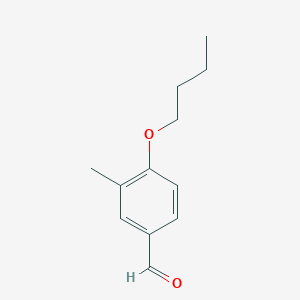

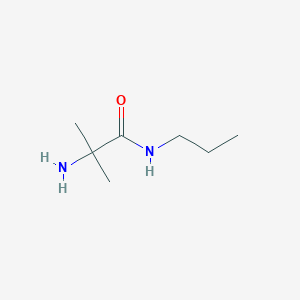

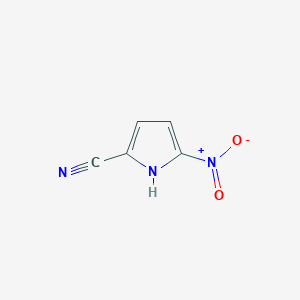

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)